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Compound of Interest

Compound Name: Fmoc-N-Me-Phe-OH

Cat. No.: B557321

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(9-
Fluorenylmethoxycarbonyl)-N-methyl-L-phenylalanine (Fmoc-N-Me-Phe-OH). Due to the
limited availability of published experimental spectra for this specific compound, this guide
utilizes data from its close structural analog, Fmoc-Phe-OH, as a reference point and provides
expert analysis on the expected spectral differences arising from N-methylation. This document
also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the
characterization of this and similar molecules.

Introduction

Fmoc-N-Me-Phe-OH is an N-methylated amino acid derivative widely used in solid-phase
peptide synthesis. The N-methyl group is a crucial modification in peptide drug design as it can
enhance metabolic stability, improve cell permeability, and modulate the conformational
properties of the resulting peptide. Accurate spectroscopic characterization is a critical step in
ensuring the quality and purity of this building block before its incorporation into peptide
sequences.

Spectroscopic Data Summary

The following tables summarize the expected and reference spectroscopic data for Fmoc-N-
Me-Phe-OH. The data for *H NMR, 3C NMR, and IR are based on the non-methylated analog,
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Fmoc-Phe-OH, with an analysis of the anticipated variations.

Table 1: Mass Spectrometry Data for Fmoc-N-Me-Phe-OH

Parameter Value Source

Molecular Formula C25H23NO4 [1112113114]
Molecular Weight 401.45 g/mol [1112][31[4]
Expected lon (ESI+) [M+H]* Calculated
m/z 402.16 Calculated

Table 2: *H NMR Spectroscopic Data (Reference: Fmoc-

Phe-OH)

Solvent: DMSO-ds

. . Expected
Chemical Shift () . .
o Assignment (Fmoc- Shift/Change for
ppm (Fmoc-Phe- Multiplicity
Phe-OH) Fmoc-N-Me-Phe-
OH)
OH
No significant change
~12.8 brs COOH
expected.
This signal will be
7.89 d NH
absent.
7.70-7.90 m 4H, Aromatic (Fmoc) Minor shifts possible.
9H, Aromatic (Fmoc & ) ] )
7.20-7.45 m Minor shifts possible.
Phe)
4.20 - 4.30 m CH, CHz (Fmoc) Minor shifts possible.
3.10-3.30 m 3-CHz (Phe) Minor shifts possible.
A new singlet is
N/A s N-CHs expected, likely in the
2.5 - 3.0 ppm range.
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Table 3: **C NMR Spectroscopic Data (Reference: Fmoc-

Phe-OH)

Solvent: DMSO-ds

Chemical Shift (6) ppm
(Fmoc-Phe-OH)

Assignment (Fmoc-Phe-
OH)

Expected Shift/Change for
Fmoc-N-Me-Phe-OH

~173 C=0 (Carboxylic Acid) Minor shift.

~156 C=0 (Carbamate) Minor shift.

~144, 141 Aromatic (Fmoc, quaternary) Minor shifts.

~138 Aromatic (Phe, quaternary) Minor shift.

120 - 130 Aromatic (Fmoc & Phe) Minor shifts.

~66 CH:z (Fmoc) Minor shift.

g o-CH (Phe) Shift exp.ected due to N-
methylation.

~47 CH (Fmoc) Minor shift.

~37 B-CHz (Phe) Minor shift.

N/A N.CHa A new signal is expected, likely

in the 30 - 40 ppm range.

Table 4: IR Spectroscopic Data (Reference: Fmoc-Phe-

OH)
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Wavenumber (cm~?)
(Fmoc-Phe-OH)

Functional Group
Assignment

Expected Change for
Fmoc-N-Me-Phe-OH

~3300 N-H Stretch (Amide) This band will be absent.
) ) No significant change
3100 - 2500 O-H Stretch (Carboxylic Acid)
expected.
) No significant change
~3050 C-H Stretch (Aromatic)
expected.
) ) Intensity may increase due to
~2950 C-H Stretch (Aliphatic)
the N-CHs group.
~1720 C=0 Stretch (Carboxylic Acid) Minor shift possible.
~1690 C=0 Stretch (Carbamate) Minor shift possible.
~1530 N-H Bend (Amide) This band will be absent.
_ No significant change
~1450, 1480 C=C Stretch (Aromatic)
expected.
No significant change
~1250 C-O Stretch

expected.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic

compounds like Fmoc-N-Me-Phe-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the chemical structure.

Methodology:

o Sample Preparation: Weigh approximately 5-10 mg of Fmoc-N-Me-Phe-OH and dissolve it
in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or CD30OD) in an NMR
tube.[5][6] Common solvents for Fmoc-amino acids include DMSO-de and CDCls.[7]
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o Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS),
or reference the spectra to the residual solvent peak.[5]

o Data Acquisition:
o Acquire a *H NMR spectrum using a 400 MHz or higher field spectrometer.
o Acquire a 133C NMR spectrum. A proton-decoupled spectrum is standard.

o Additional experiments like COSY, HSQC, and HMBC can be performed to aid in the
complete assignment of all proton and carbon signals.

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation (Thin Solid Film):

o Dissolve a small amount (a few mg) of Fmoc-N-Me-Phe-OH in a volatile solvent like
methylene chloride or acetone.[3]

o Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[8]

o Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the
plate.[8][9]

o Sample Preparation (KBr Pellet):

o Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an
agate mortar and pestle.[10]

o Press the mixture into a thin, transparent pellet using a hydraulic press.[10]
o Data Acquisition:

o Record a background spectrum of the empty sample holder or a clean salt plate.
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o Place the sample in the spectrometer and acquire the IR spectrum, typically in the range
of 4000-400 cm~1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.
Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent
(e.g., methanol or acetonitrile).

o Dilute the stock solution to a final concentration of ~10 pg/mL with a solvent mixture
compatible with ESI-MS, often containing a small amount of formic acid (e.g., 0.1%) to
promote protonation.[11]

o Data Acquisition:

o Infuse the sample solution into the ESI source of a high-resolution mass spectrometer
(e.g., TOF or Orbitrap).[12][13]

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o The high-resolution measurement will provide an accurate mass that can be used to
confirm the elemental formula.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a modified amino acid like Fmoc-N-Me-Phe-OH.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Conclusion

This technical guide provides a framework for the spectroscopic analysis of Fmoc-N-Me-Phe-
OH. While direct experimental data is scarce, the use of data from the close analog Fmoc-Phe-
OH, combined with a theoretical understanding of the effects of N-methylation, allows for a
reliable characterization. The provided experimental protocols offer a standardized approach
for researchers to obtain high-quality spectroscopic data for this and other modified amino
acids, ensuring their suitability for peptide synthesis and other applications in drug discovery
and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of Fmoc-N-Me-Phe-OH:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557321#spectroscopic-data-nmr-ir-ms-of-fmoc-n-me-
phe-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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